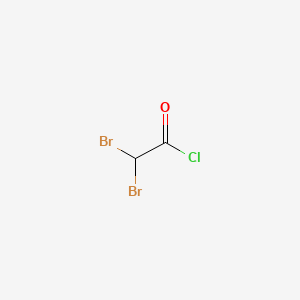Dibromoacetyl chloride
CAS No.: 5302-76-1
Cat. No.: VC14363511
Molecular Formula: C2HBr2ClO
Molecular Weight: 236.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5302-76-1 |
|---|---|
| Molecular Formula | C2HBr2ClO |
| Molecular Weight | 236.29 g/mol |
| IUPAC Name | 2,2-dibromoacetyl chloride |
| Standard InChI | InChI=1S/C2HBr2ClO/c3-1(4)2(5)6/h1H |
| Standard InChI Key | LQBBYHUQQRZRLK-UHFFFAOYSA-N |
| Canonical SMILES | C(C(=O)Cl)(Br)Br |
Introduction
Chemical Identity and Physicochemical Properties
Bromoacetyl chloride (CAS 22118-09-8) is a clear yellow to brown liquid with a molecular weight of 157.39 g/mol. Key properties include:
| Property | Value | Source Citation |
|---|---|---|
| Boiling Point | 127–128 °C (lit.) | |
| Density | 1.89 g/mL at 20 °C | |
| Refractive Index | Not explicitly reported | |
| Storage Temperature | 2–8°C | |
| Hazards | Corrosive, lachrymator |
The compound hydrolyzes readily in water, producing hydrochloric acid (HCl), and requires handling in a fume hood due to its corrosive and respiratory hazards .
Synthetic Applications in Peptide Chemistry
Bromoacetyl chloride is critical for introducing bromoacetyl groups into peptides and proteins. Key methodologies include:
Solid-Phase Peptide Synthesis
Automated solid-phase synthesis using bromoacetic acid anhydride intermediates enables N-bromoacetylation of protected peptides. This approach withstands anhydrous hydrogen fluoride (HF) deprotection, unlike iodoacetylated analogs, which degrade under similar conditions .
Conjugation and Cyclization
Bromoacetylated peptides undergo autopolymerization or cyclization via nucleophilic displacement of bromine by thiol or amine groups. For example:
-
Cyclization of cysteine-containing peptides (e.g., YIGSRC-NH₂) under alkaline conditions (pH ~8) yields stable disulfide or thioether linkages .
-
Conjugation to carrier proteins (e.g., bovine serum albumin) enhances immunogenicity for vaccine development .
Photodissociation Dynamics
Nonadiabatic effects dominate the C–Br bond cleavage during UV photodissociation. Theoretical studies reveal:
-
The reaction proceeds through a low-energy nonadiabatic pathway on the S₁ potential energy surface.
-
Translational energy profiles align with experimental data, confirming minimal adiabatic inhibition .
Industrial and Research Relevance
The compound’s versatility is evidenced by its use in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume